molecular formula C8H14O2 B2366811 2-Methyl-2-(oxolan-2-yl)propanal CAS No. 2139663-95-7

2-Methyl-2-(oxolan-2-yl)propanal

Cat. No.: B2366811
CAS No.: 2139663-95-7
M. Wt: 142.198
InChI Key: LTENJJTXSIUPBX-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-2-yl)propanal is an organic compound with a unique structure that includes a tetrahydrofuran ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(oxolan-2-yl)propanal can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furfural, which is derived from biomass rich in cellulose, hemicelluloses, and lignin . The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of renewable raw materials. The process begins with the acid-catalyzed digestion of pentosan sugars in biomass to produce furfural, which is then hydrogenated to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-2-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-Methyl-2-(oxolan-2-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tetrahydrofuran ring can also participate in interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(oxolan-2-yl)propanal is unique due to the presence of both the tetrahydrofuran ring and the aldehyde functional group

Properties

IUPAC Name

2-methyl-2-(oxolan-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,6-9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENJJTXSIUPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2139663-95-7
Record name 2-methyl-2-(oxolan-2-yl)propanal
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